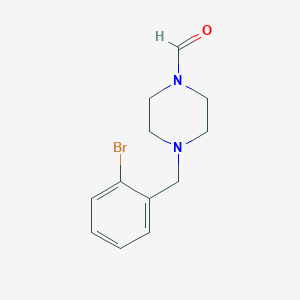
4-(2-bromobenzyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bromobenzyl)-1-piperazinecarbaldehyde is a chemical compound used in scientific research. It is a piperazine derivative that has been synthesized for its potential pharmacological properties.
科学研究应用
4-(2-bromobenzyl)-1-piperazinecarbaldehyde has been studied for its potential pharmacological properties. It has been shown to have activity as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects for conditions such as depression and anxiety.
作用机制
The mechanism of action of 4-(2-bromobenzyl)-1-piperazinecarbaldehyde involves its inhibition of MAO. This inhibition leads to increased levels of neurotransmitters in the brain, which can have effects on mood, behavior, and cognition. The exact mechanism by which this occurs is not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-bromobenzyl)-1-piperazinecarbaldehyde are related to its inhibition of MAO. This inhibition can lead to increased levels of neurotransmitters in the brain, which can affect mood, behavior, and cognition. Additionally, 4-(2-bromobenzyl)-1-piperazinecarbaldehyde has been shown to have antioxidant properties, which may have neuroprotective effects.
实验室实验的优点和局限性
The advantages of using 4-(2-bromobenzyl)-1-piperazinecarbaldehyde in lab experiments include its potential pharmacological properties and its ability to inhibit MAO. However, there are also limitations to its use. For example, 4-(2-bromobenzyl)-1-piperazinecarbaldehyde may have off-target effects on other enzymes or receptors, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 4-(2-bromobenzyl)-1-piperazinecarbaldehyde. One area of interest is its potential as a therapeutic agent for conditions such as depression and anxiety. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, research on the mechanism of action of 4-(2-bromobenzyl)-1-piperazinecarbaldehyde can provide insights into the role of MAO and neurotransmitters in mental health and disease. Finally, investigations into the potential off-target effects of 4-(2-bromobenzyl)-1-piperazinecarbaldehyde can improve our understanding of its pharmacological properties and guide the development of more specific inhibitors of MAO.
Conclusion
In conclusion, 4-(2-bromobenzyl)-1-piperazinecarbaldehyde is a chemical compound that has been synthesized for its potential pharmacological properties. It has been shown to have activity as an inhibitor of MAO, which can lead to increased levels of neurotransmitters in the brain. Further research is needed to determine its efficacy and safety as a therapeutic agent and to understand its mechanism of action and potential off-target effects.
合成方法
The synthesis of 4-(2-bromobenzyl)-1-piperazinecarbaldehyde involves the reaction of 2-bromobenzylamine with piperazine-1-carboxaldehyde. The reaction is carried out in the presence of a catalyst such as copper(II) acetate, and the product is obtained through purification and isolation techniques. This method has been reported in several scientific publications and is considered a reliable and effective way to synthesize 4-(2-bromobenzyl)-1-piperazinecarbaldehyde.
属性
IUPAC Name |
4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-12-4-2-1-3-11(12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAKFASEJNWVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

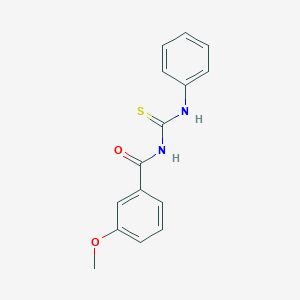
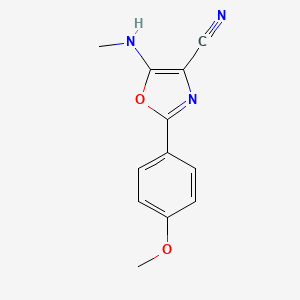
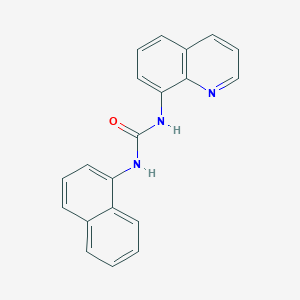
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)

![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)
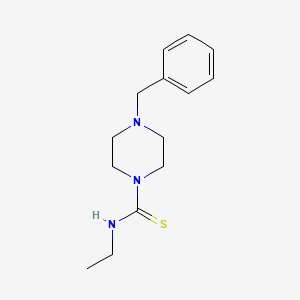
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)
![ethyl 5-(aminocarbonyl)-2-[(dichloroacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5831813.png)
![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)
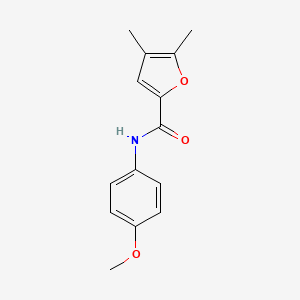
![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)